Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate
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Overview
Description
Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid, where the butanoate group is linked to an isopropyl group and a 2,4-dinitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate typically involves the esterification of 4-aminobutanoic acid with isopropanol in the presence of a catalyst, followed by the introduction of the 2,4-dinitrophenyl group. The reaction conditions often require controlled temperatures and the use of reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate involves its interaction with molecular targets such as enzymes and proteins. The 2,4-dinitrophenyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Isopropyl benzoate: Another ester with similar structural features but different functional groups.
Ethyl acetate: A simpler ester used in various applications.
Methyl butyrate: An ester with a similar carbon chain length but different substituents.
Uniqueness
Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and potential applications. This makes it a valuable compound for specialized research and industrial purposes.
Properties
IUPAC Name |
propan-2-yl 4-(2,4-dinitroanilino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6/c1-9(2)22-13(17)4-3-7-14-11-6-5-10(15(18)19)8-12(11)16(20)21/h5-6,8-9,14H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXRMKKYPJBPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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